

# Navigating Peptide Synthesis: A Technical Guide to Z-Val-OMe

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## Compound of Interest

Compound Name:	Z-Val-OMe
CAS No.:	24210-19-3
Cat. No.:	B1625133

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For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount. Among these, N-protected amino acids play a crucial role in ensuring the specific and controlled formation of peptide bonds. This guide provides an in-depth technical overview of **Z-Val-OMe**, a key intermediate in the synthesis of peptides containing valine residues. We will delve into its chemical properties, safety considerations, and its application in peptide synthesis, offering insights grounded in established chemical principles.

## Compound Identification and Properties

**Z-Val-OMe**, also known by its IUPAC name methyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate, is a derivative of the amino acid L-valine.<sup>[1]</sup> The "Z" in its name refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group, while "OMe" indicates that the carboxyl group is protected as a methyl ester. This dual protection strategy is instrumental in its application in peptide synthesis.

Below is a summary of its key chemical and physical properties:

Property	Value	Source
Molecular Formula	C14H19NO4	[1]
Molecular Weight	265.30 g/mol	[1]
CAS Number	24210-19-3	[1]
Appearance	White to off-white crystalline powder (typical for similar compounds)	[2][3]
Solubility	Soluble in organic solvents like dichloromethane and tetrahydrofuran; limited solubility in water (inferred from similar compounds)	[3]

## Safety Data and Handling

While a specific Safety Data Sheet (SDS) for **Z-Val-OMe** is not readily available, a comprehensive understanding of its potential hazards can be extrapolated from data on structurally similar compounds, such as N-benzyloxycarbonyl-L-valine and other N-protected amino acid esters.

Hazard Identification and GHS Classification (Anticipated):

Based on analogous compounds, **Z-Val-OMe** may be classified with the following hazards:

- Skin Irritation (Category 2)
- Serious Eye Irritation (Category 2A)
- Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Measures and Personal Protective Equipment (PPE):

When handling **Z-Val-OMe**, the following precautions are recommended:

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
  - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Hygiene: Wash hands thoroughly after handling.

#### Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2]
- Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

## The Role of Z-Val-OMe in Peptide Synthesis

**Z-Val-OMe** is a valuable building block in both solution-phase and solid-phase peptide synthesis.[4][5][6] The presence of the Z-group on the amine and the methyl ester on the carboxyl group allows for a controlled, stepwise addition of amino acids to a growing peptide chain.

## The Chemistry of Protection and Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group in peptide synthesis.[7] Its stability under various reaction conditions and its facile removal under specific, mild conditions make it a versatile choice.

The methyl ester serves as a simple and effective protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions.[8]

The strategic removal of these protecting groups is central to the peptide synthesis workflow.

Caption: General workflow for utilizing **Z-Val-OMe** in dipeptide synthesis.

## Experimental Protocol: Synthesis of a Dipeptide using Z-Val-OMe

The following is a representative protocol for the synthesis of a dipeptide, for example, Z-Val-Phe-OMe, using Z-Val-OH as a precursor to **Z-Val-OMe**, which is then coupled with Phenylalanine methyl ester. This protocol is based on established methods of solution-phase peptide synthesis.<sup>[9]</sup>

### Step 1: Esterification of Z-Val-OH to **Z-Val-OMe** (if starting from the acid)

- Dissolve Z-Val-OH in methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the acid, remove the methanol under reduced pressure, and purify the resulting **Z-Val-OMe** by column chromatography.

### Step 2: Peptide Coupling

- Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.
- In a separate flask, dissolve Z-Val-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM and cool to 0 °C.
- Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the Z-Val-OH solution and stir for 30 minutes at 0 °C.
- Add the prepared L-Phenylalanine methyl ester solution to the activated Z-Val-OH mixture.
- Allow the reaction to warm to room temperature and stir overnight.

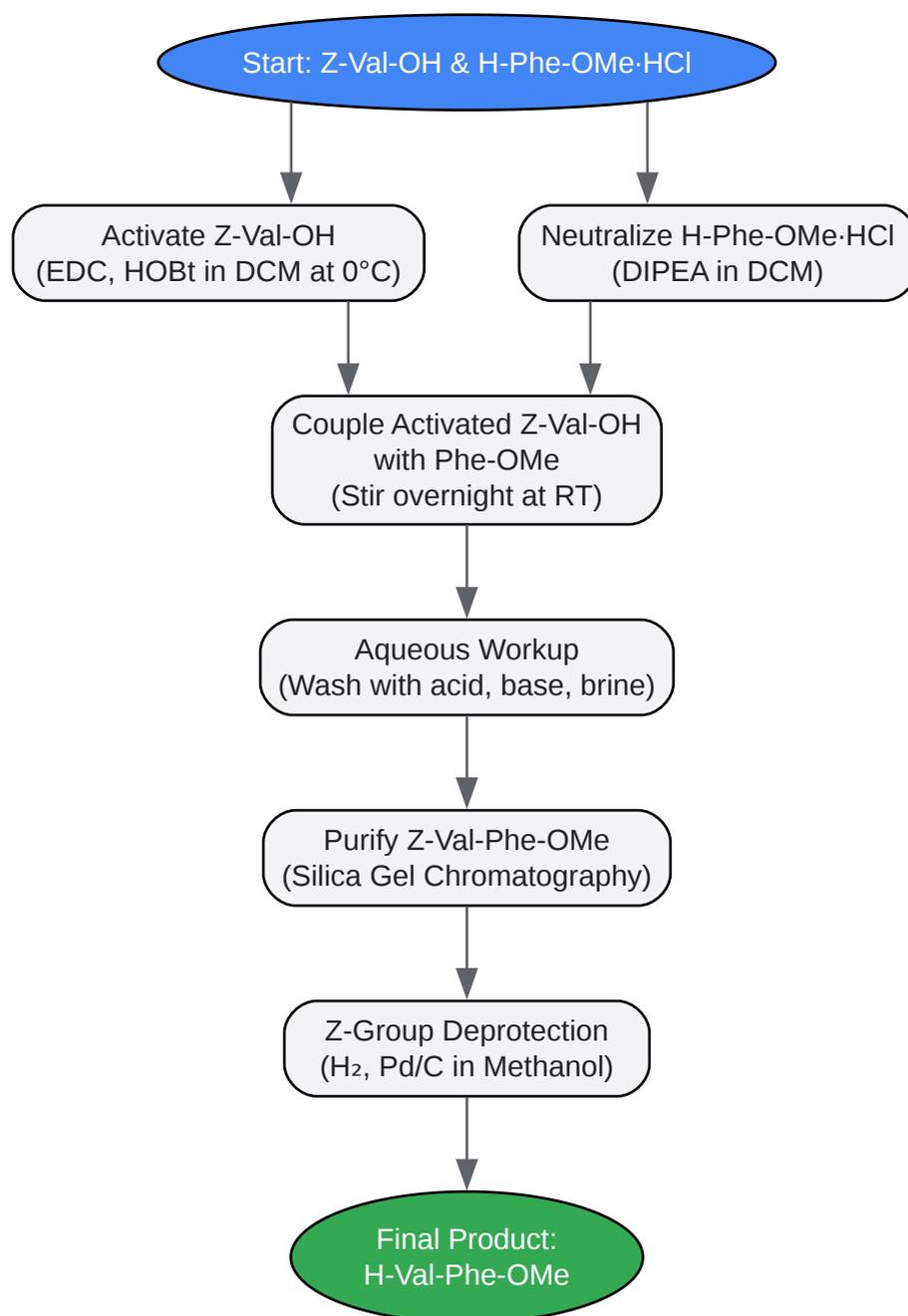
- Monitor the reaction by TLC.

#### Step 3: Work-up and Purification

- Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude dipeptide (Z-Val-Phe-OMe) by silica gel column chromatography.

#### Step 4: Deprotection of the Z-group

- Dissolve the purified Z-Val-Phe-OMe in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst.
- Subject the mixture to catalytic hydrogenation (e.g., using a balloon of hydrogen gas or a Parr hydrogenator) at room temperature.
- Monitor the reaction by TLC.
- Upon completion, filter off the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected dipeptide methyl ester (H-Val-Phe-OMe).



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Caption: Step-by-step workflow for the synthesis of H-Val-Phe-OMe.

## Spectroscopic Characterization

The identity and purity of **Z-Val-OMe** and its peptide products are confirmed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed structural information, confirming the presence of the valine side chain, the methyl ester, and the benzyloxycarbonyl group.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O, ester C=O, and N-H groups are observed.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

## Conclusion

**Z-Val-OMe** is a cornerstone building block for the incorporation of valine into synthetic peptides. Its dual-protected nature allows for precise and controlled peptide bond formation. A thorough understanding of its chemical properties, safe handling procedures, and the intricacies of its use in peptide synthesis protocols is essential for researchers and professionals in the field of drug discovery and development. By leveraging the principles of protecting group chemistry and established synthetic methodologies, **Z-Val-OMe** facilitates the creation of complex peptides with high fidelity and purity, paving the way for advancements in pharmaceutical research.

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- To cite this document: BenchChem. [Navigating Peptide Synthesis: A Technical Guide to Z-Val-OMe]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1625133#safety-data-sheet-sds-for-z-val-ome\]](https://www.benchchem.com/product/b1625133#safety-data-sheet-sds-for-z-val-ome)

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